Z-D-Lys(boc)-osu
CAS No.: 78603-23-3
Cat. No.: VC0556975
Molecular Formula: C23H31N3O8
Molecular Weight: 477.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78603-23-3 |
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Molecular Formula | C23H31N3O8 |
Molecular Weight | 477.52 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
Standard InChI | InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)/t17-/m1/s1 |
SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Z-D-Lys(boc)-osu, identified by CAS number 78603-23-3, is a modified form of the amino acid lysine with specific protective groups. Also known as Nα-Z-Nε-Boc-D-lysine N-hydroxysuccinimide ester or Nα-Cbz-Nε-Boc-D-Lysine, this compound features a molecular formula of C23H31N3O8 and a molecular weight of 477.52 g/mol. The structure contains a D-lysine residue with two distinct protective groups: a benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino position and a tert-butoxycarbonyl (Boc) group protecting the epsilon-amino position. Additionally, the compound contains an N-hydroxysuccinimide (OSu) ester that activates the carboxyl group, making it highly reactive for peptide bond formation.
The D-configuration of the lysine backbone distinguishes this compound from its L-isomer counterparts, providing specific stereochemical properties that can be crucial for certain applications. This configuration influences the three-dimensional structure of resulting peptides, potentially affecting their biological activity and stability in physiological environments.
Synthetic Routes and Production Methods
The synthesis of Z-D-Lys(boc)-osu involves a multistep process designed to selectively protect the different functional groups of the lysine residue. This strategic protection is essential for controlling reactivity during peptide synthesis and preventing unwanted side reactions. The general synthetic pathway typically begins with D-lysine as the starting material and proceeds through several protection and activation steps.
Similar to the methodology used for other peptide building blocks, the synthesis likely employs techniques such as the fluorenylmethyloxycarbonyl (Fmoc) strategy on automated synthesizers with appropriate resins . The process typically involves deprotection and coupling steps carried out sequentially until the desired product is synthesized. Final deprotection from the resin with cleavage cocktails containing trifluoroacetic acid, water, and triisopropylsilane yields the purified compound .
The industrial production of Z-D-Lys(boc)-osu follows similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity. Quality control measures are critical during production to verify the structural integrity and purity of the final product.
Mechanisms of Action
The primary functionality of Z-D-Lys(boc)-osu lies in its ability to form stable carbamate linkages with amine groups in the presence of a base. This reaction effectively protects specific amino groups from unwanted reactions during peptide synthesis. The mechanism involves the N-hydroxysuccinimide ester serving as an excellent leaving group, facilitating nucleophilic attack by amino groups of other amino acids or peptides.
The protective groups (Z and Boc) play crucial roles in this mechanism:
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The Z group shields the alpha-amino group from participating in unwanted reactions during coupling processes.
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The Boc group protects the epsilon-amino group of lysine, preventing it from forming side reactions that would lead to branched or cross-linked peptides.
These protective groups can be selectively removed under specific conditions: the Boc group is typically cleaved using trifluoroacetic acid (TFA), while the Z group can be removed through catalytic hydrogenation or acidic conditions. This orthogonal protection strategy allows for precise control over the sequential assembly of peptides.
Applications in Scientific Research
Z-D-Lys(boc)-osu finds applications across multiple scientific disciplines due to its versatile chemical properties. Table 1 summarizes the major application areas of this compound in research and industry.
Table 1: Applications of Z-D-Lys(boc)-osu in Research and Industry
In peptide synthesis, Z-D-Lys(boc)-osu serves as a valuable building block allowing researchers to create complex structures with precise amino acid sequences . This capability is essential in drug development and biotechnology, where specific peptide sequences may exhibit therapeutic potential or serve as tools for studying biological processes.
The compound's utility extends to bioconjugation applications, where it facilitates the attachment of biomolecules such as proteins or antibodies to surfaces or other molecules . This application is particularly relevant in developing targeted therapies, especially in cancer treatment where selective delivery is crucial for maximizing efficacy while minimizing side effects.
Comparison with Similar Compounds
Several compounds share structural similarities with Z-D-Lys(boc)-osu, each with unique properties and applications. Table 2 presents a comparison of Z-D-Lys(boc)-osu with similar compounds used in peptide synthesis.
Table 2: Comparison of Z-D-Lys(boc)-osu with Related Compounds
Z-D-Lys(boc)-osu stands out due to its specific application in peptide synthesis through dual protection strategy (Z and Boc) combined with the N-hydroxysuccinimide ester functionality. This unique combination enhances its effectiveness for peptide synthesis while maintaining stability during reactions. The D-isomer configuration provides additional benefits in terms of resistance to enzymatic degradation, potentially extending the half-life of resulting peptides in biological systems.
Future Research Directions
The continuing evolution of peptide-based therapeutics suggests an expanding role for specialized building blocks like Z-D-Lys(boc)-osu. Emerging applications may include advanced drug delivery systems, peptide-based biomaterials, and personalized medicine approaches utilizing custom-designed peptides.
Research focusing on the development of peptide-based cosmeceuticals represents another promising direction, as demonstrated by studies on synthetic peptides for sensitive skin applications . The controlled reactivity and specificity offered by compounds like Z-D-Lys(boc)-osu make them valuable tools in developing peptides that can modulate skin cell function, potentially addressing issues such as inflammation, barrier dysfunction, and signs of aging.
Additionally, the application of Z-D-Lys(boc)-osu in the development of peptide-based biosensors and diagnostic tools shows significant promise. The compound's ability to form specific linkages makes it valuable in creating highly sensitive and specific diagnostic platforms for detecting biomarkers associated with various diseases.
Future research will likely focus on improving synthesis efficiency, exploring new applications in emerging fields, and developing more sophisticated peptide-based systems for various biomedical applications. The unique properties of Z-D-Lys(boc)-osu, particularly its selective reactivity and stability, position it as a valuable tool in the continued advancement of peptide science and its applications.
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